IP6K-IN-1
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Overview
Description
IP6K-IN-1: is a small molecule inhibitor of inositol hexakisphosphate kinase 1 (IP6K1). Inositol hexakisphosphate kinase 1 is an enzyme that catalyzes the conversion of inositol hexakisphosphate (IP6) to 5-diphosphoinositol pentakisphosphate (5-IP7). This enzyme plays a crucial role in various cellular processes, including signal transduction, gene expression regulation, and phosphate homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IP6K-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized synthetic routes. The process includes rigorous quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions: IP6K-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or reducing inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different biological activities .
Scientific Research Applications
Chemistry: IP6K-IN-1 is used as a tool compound to study the role of inositol hexakisphosphate kinase 1 in various biochemical pathways. It helps in understanding the enzyme’s function and its impact on cellular processes .
Biology: In biological research, this compound is employed to investigate the physiological roles of inositol hexakisphosphate kinase 1. It is used in studies related to cell signaling, gene expression, and phosphate homeostasis .
Medicine: this compound has potential therapeutic applications in treating diseases associated with dysregulated inositol phosphate metabolism. It is being explored as a potential treatment for cancer, metabolic disorders, and other conditions .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It serves as a lead compound for designing more potent and selective inhibitors of inositol hexakisphosphate kinase 1 .
Mechanism of Action
IP6K-IN-1 exerts its effects by inhibiting the enzymatic activity of inositol hexakisphosphate kinase 1. The compound binds to the active site of the enzyme, preventing the conversion of inositol hexakisphosphate to 5-diphosphoinositol pentakisphosphate. This inhibition disrupts various cellular processes regulated by inositol pyrophosphates, including signal transduction, gene expression, and phosphate homeostasis .
Comparison with Similar Compounds
5-diphosphoinositol pentakisphosphate (5-IP7): A product of inositol hexakisphosphate kinase 1 activity, involved in similar cellular processes.
Inositol hexakisphosphate kinase 2 (IP6K2) inhibitors: Compounds that inhibit a different isoform of inositol hexakisphosphate kinase, with distinct biological effects.
Uniqueness: IP6K-IN-1 is unique in its high selectivity for inositol hexakisphosphate kinase 1, making it a valuable tool for studying the specific roles of this enzyme. Its ability to selectively inhibit inositol hexakisphosphate kinase 1 without affecting other isoforms or related enzymes highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C16H11FN2O |
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Molecular Weight |
266.27 g/mol |
IUPAC Name |
6-[(E)-2-(4-fluorophenyl)ethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H11FN2O/c17-13-6-3-11(4-7-13)1-2-12-5-8-15-14(9-12)16(20)19-10-18-15/h1-10H,(H,18,19,20)/b2-1+ |
InChI Key |
QPPQPUFOJKYDOE-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC3=C(C=C2)N=CNC3=O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC3=C(C=C2)N=CNC3=O)F |
Origin of Product |
United States |
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